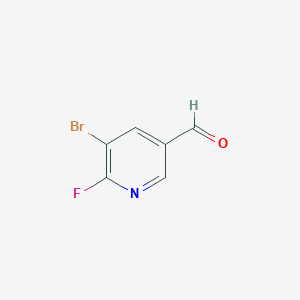

5-Bromo-6-fluoronicotinaldehyde

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are fundamental to the metabolism of living organisms, with structures like pyrimidine (B1678525) and purine (B94841) forming the basis of DNA. merckmillipore.com In the realm of synthetic chemistry, halogenated heterocycles are crucial building blocks. They are utilized in a wide array of synthetic methods, including lithiation and palladium-catalyzed cross-coupling reactions. merckmillipore.com The presence of halogens can influence the reactivity of the heterocyclic ring, often providing a handle for further chemical transformations. youtube.com

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic compound containing a nitrogen atom, is a common scaffold in organic chemistry. Its derivatives are not only prevalent in many biologically active molecules but also serve as versatile intermediates in synthesis. youtube.com The nitrogen atom in the pyridine ring generally makes it electron-deficient, influencing its reactivity towards both electrophilic and nucleophilic reagents. youtube.com The introduction of halogen substituents further modulates this reactivity, opening up diverse pathways for functionalization.

Overview of 5-Bromo-6-fluoronicotinaldehyde in Advanced Chemical Research

This compound is a pyridine derivative distinguished by the presence of a bromine atom at the 5-position, a fluorine atom at the 6-position, and an aldehyde group at the 3-position (nicotinaldehyde). This specific arrangement of functional groups makes it a valuable building block in advanced chemical research. The fluorine atom, being small and highly electronegative, can enhance properties like metabolic stability and membrane permeation in drug candidates. nih.gov The bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of various other molecular fragments. The aldehyde group is also highly versatile, participating in a wide range of chemical transformations.

Research Objectives and Scope for this compound

The primary research interest in this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and material science. Researchers aim to explore its reactivity in various chemical reactions to generate novel compounds. The scope of this research includes investigating its role in the development of new pharmaceuticals and functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrFNO |

|---|---|

Molecular Weight |

204.00 g/mol |

IUPAC Name |

5-bromo-6-fluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H |

InChI Key |

LSTYPVHVJMKBCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 6 Fluoronicotinaldehyde

Established Synthetic Pathways for 5-Bromo-6-fluoronicotinaldehyde

While a definitive, step-by-step synthesis for this compound is not extensively documented in publicly available literature, its structure suggests that its synthesis would likely be achieved through multi-step sequences involving the construction and functionalization of the pyridine (B92270) ring.

The direct halogenation and formylation of a simple pyridine scaffold to achieve the desired substitution pattern of this compound is challenging due to the directing effects of the nitrogen atom and the existing substituents. Therefore, a more plausible approach involves the use of a pre-functionalized pyridine ring. A common strategy for the introduction of an aldehyde group onto a pyridine ring is through the formylation of an organometallic intermediate.

One potential pathway could involve a halogen-metal exchange reaction on a dihalogenated pyridine precursor, followed by quenching with a suitable formylating agent. For instance, a process analogous to the selective monolithiation of 2,5-dibromopyridine (B19318) could be envisioned. researchgate.net In such a reaction, a strong base like butyllithium (B86547) (n-BuLi or t-BuLi) is used to selectively replace a bromine atom with a lithium atom. The position of lithiation can be influenced by the solvent and reaction temperature. researchgate.netresearchgate.net

Following the generation of a lithiated pyridine intermediate, the aldehyde group can be introduced by reacting it with an electrophilic formylating agent. A widely used and effective reagent for this purpose is N,N-dimethylformamide (DMF). The reaction proceeds through the nucleophilic attack of the lithiated pyridine on the carbonyl carbon of DMF, followed by hydrolysis of the resulting intermediate to yield the desired aldehyde. This method is a standard and reliable way to introduce an aldehyde functional group onto an aromatic ring. researchgate.net

Another potential, though less direct, route to the aldehyde is through the reduction of a corresponding carboxylic acid or its derivative. For example, 5-Bromo-6-fluoronicotinic acid could be converted to its morpholinamide derivative, which can then be selectively reduced to the aldehyde using a suitable reducing agent like a lithium alkoxyaluminum hydride.

Given the lack of a specific published procedure for this compound, the reaction conditions would need to be carefully optimized based on analogous transformations. For a halogen-metal exchange followed by formylation, the following hypothetical conditions can be proposed:

| Step | Reagents and Conditions | Purpose |

| 1. Lithiation | 5-Bromo-3-iodo-2-fluoropyridine, n-Butyllithium, Anhydrous THF, -78 °C | Selective halogen-metal exchange at the more reactive iodine position to form the lithiated intermediate. |

| 2. Formylation | N,N-Dimethylformamide (DMF), -78 °C to room temperature | Introduction of the formyl group precursor. |

| 3. Hydrolysis | Aqueous acid (e.g., HCl) | Liberation of the aldehyde from the intermediate adduct. |

It is crucial to maintain low temperatures during the lithiation step to prevent side reactions and ensure regioselectivity. The choice of the dihalogenated precursor is critical to direct the lithiation to the desired position.

Precursor Chemistry and Starting Materials for this compound Synthesis

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. Based on the potential synthetic routes, several key precursors can be identified:

Dihalogenated Pyridines: A suitably substituted dihalogenated pyridine would be a primary precursor for a halogen-metal exchange/formylation strategy. A compound such as 5-bromo-2-fluoro-3-iodopyridine would be an ideal starting material, as the iodine atom is more susceptible to lithium-halogen exchange than the bromine atom. Alternatively, precursors like 2,5-dibromo-6-fluoropyridine could be used, though achieving selective monolithiation at the desired position might be more challenging.

Substituted Nicotinic Acids: An alternative approach would commence with a corresponding nicotinic acid derivative. For example, 5-Bromo-6-fluoronicotinic acid could serve as a key intermediate. This acid could potentially be synthesized from simpler pyridine building blocks and then reduced to the target aldehyde. The availability of structurally similar compounds like 6-bromo-5-fluoronicotinic acid and 5-bromo-6-chloronicotinic acid from commercial suppliers suggests that this class of compounds is accessible. sigmaaldrich.combldpharm.com

The synthesis of these precursors themselves would involve multi-step sequences, potentially starting from commercially available fluorinated or brominated pyridine derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

| Parameter | Factors to Consider |

| Temperature | Crucial for controlling the regioselectivity of lithiation and minimizing side reactions. Low temperatures (e.g., -78 °C) are typically required for organolithium chemistry. |

| Solvent | The choice of solvent (e.g., THF, diethyl ether) can influence the reactivity and selectivity of the lithiation step. Anhydrous conditions are essential. |

| Base | The type of organolithium reagent (n-BuLi, s-BuLi, t-BuLi) can affect the efficiency and selectivity of the halogen-metal exchange. |

| Reaction Time | Sufficient time must be allowed for each step to go to completion, which can be monitored by techniques such as TLC or LC-MS. |

| Purification | Effective purification methods, such as column chromatography or recrystallization, would be necessary to isolate the desired product from byproducts and unreacted starting materials. |

Without experimental data, a systematic Design of Experiments (DoE) approach would be necessary to identify the optimal set of conditions to achieve a high yield of this compound.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While organolithium chemistry often involves hazardous reagents and stringent reaction conditions, several green chemistry principles could be applied to the synthesis of this compound:

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product.

Use of Safer Solvents: Exploring the use of less hazardous solvents or solvent-free reaction conditions where possible.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can often reduce reaction times and improve yields. Microwave irradiation has been successfully employed in the synthesis of various pyridine derivatives.

Catalysis: Employing catalytic methods where possible to reduce the need for stoichiometric reagents. For example, if a reduction step from a carboxylic acid is employed, a catalytic hydrogenation process would be preferable to the use of metal hydrides in terms of waste reduction.

While the specific application of these principles to the synthesis of this compound would require significant research and development, they provide a framework for designing more sustainable synthetic routes.

Reactivity and Transformational Chemistry of 5 Bromo 6 Fluoronicotinaldehyde

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 5-Bromo-6-fluoronicotinaldehyde is significantly deactivated towards electrophilic aromatic substitution due to the cumulative electron-withdrawing effects of the nitrogen atom, the halogens, and the aldehyde functionality. Electrophilic attack on the ring is therefore generally disfavored and requires harsh reaction conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the electron-withdrawing nitrogen atom are particularly activated for nucleophilic attack. In this molecule, the carbon atoms bearing the halogen substituents are prime targets for nucleophiles.

Reactions Involving the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle for a variety of chemical transformations.

Condensation Reactions

The aldehyde functionality readily participates in condensation reactions with various nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures. Common condensation reactions include the Knoevenagel condensation with active methylene (B1212753) compounds, the Wittig reaction with phosphorus ylides to form alkenes, and the Claisen-Schmidt condensation with ketones. numberanalytics.comnumberanalytics.comjove.com The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the substituted pyridine ring.

Table 1: Examples of Condensation Reactions with Aromatic Aldehydes

| Reaction Name | Reactant | Product Type |

| Knoevenagel Condensation | Malononitrile | α,β-Unsaturated dinitrile |

| Wittig Reaction | Triphenylphosphine ylide | Substituted alkene |

| Claisen-Schmidt Condensation | Acetophenone | α,β-Unsaturated ketone (chalcone) |

This table presents representative condensation reactions that aromatic aldehydes undergo and which this compound is expected to undergo.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding 6-bromo-5-fluoronicotinic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O).

Reduction: The aldehyde can be selectively reduced to 5-bromo-6-fluoro-3-(hydroxymethyl)pyridine using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing the aldehyde in the presence of the pyridine ring and halogens. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.

Halogen-Directed Reactivity in this compound

The presence of two different halogen atoms on the pyridine ring introduces the potential for regioselective transformations.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The positions bearing the fluorine and bromine atoms are activated for nucleophilic aromatic substitution. The relative reactivity of the halogens as leaving groups in SNAr reactions is an important consideration. Generally, in SNAr reactions on electron-deficient aromatic rings, fluoride (B91410) is a better leaving group than bromide due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. nih.govreddit.com Therefore, nucleophilic attack is expected to occur preferentially at the C-F bond.

Studies on similar polysubstituted halopyridines have demonstrated the feasibility of selective substitution of one halogen over another by carefully choosing the nucleophile and reaction conditions. nih.govresearchgate.net

Table 2: Predicted Regioselectivity in SNAr Reactions

| Nucleophile | Predicted Major Product |

| Sodium methoxide (B1231860) (NaOMe) | 5-Bromo-6-methoxynicotinaldehyde |

| Ammonia (NH₃) | 6-Amino-5-bromonicotinaldehyde |

| Piperidine | 5-Bromo-6-(piperidin-1-yl)nicotinaldehyde |

This table illustrates the expected major products from SNAr reactions based on the higher reactivity of the C-F bond.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the 5-position provides a handle for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgmdpi.com This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comyoutube.com

The Suzuki-Miyaura coupling is generally selective for aryl bromides over aryl fluorides, as the C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step. thieme-connect.de This allows for the selective functionalization of the 5-position of the pyridine ring while leaving the fluorine atom intact for potential subsequent transformations. A variety of aryl and heteroaryl boronic acids can be used to introduce diverse substituents at this position. mdpi.comclaremont.edu

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Fluoro-5-phenylnicotinaldehyde |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 6-Fluoro-5-(4-methoxyphenyl)nicotinaldehyde |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Fluoro-5-(pyridin-3-yl)nicotinaldehyde |

This table provides examples of expected products from the Suzuki-Miyaura coupling of this compound with various boronic acids, based on known methodologies for similar substrates.

Palladium-Catalyzed Coupling Studies

While specific studies on this compound are limited, the reactivity of closely related 5- and 6-bromo-3-fluoro-2-cyanopyridines in Sonogashira cross-coupling reactions provides significant insights. wikipedia.org The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone of palladium-catalyzed transformations. wikipedia.org

In a study on the synthesis of alkynylfluoropyridinamidoxime scaffolds, 6-bromo-3-fluoro-2-cyanopyridine was coupled with a variety of terminal alkynes using a palladium catalyst. wikipedia.org The reaction of 6-bromo-3-fluoro-2-cyanopyridine with 1-ethyl-4-ethynylbenzene, for instance, initially gave a low yield of the desired product. However, optimization of the reaction conditions, including the use of Pd(PPh₃)₄ and CuI as a co-catalyst in a THF/Et₃N solvent system at room temperature, led to significantly improved yields. wikipedia.org This protocol was found to be compatible with a range of functionalized alkynes, including those with free alcohol and amine groups, as well as sterically demanding substituents. wikipedia.org

The successful coupling of these bromo-fluoro-pyridine derivatives highlights the utility of palladium catalysis in functionalizing such scaffolds. The general conditions and high yields achieved in these studies suggest that this compound would be a viable substrate for similar Sonogashira couplings.

Nickel-Catalyzed Coupling Studies

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions often utilize readily available and stable electrophiles, offering operational simplicity and broad functional group tolerance. rsc.org

While specific studies detailing the nickel-catalyzed coupling of this compound are not extensively documented in the literature, the general principles of nickel-catalyzed cross-electrophile coupling (XEC) are well-established. rsc.org These reactions involve the direct coupling of two electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. rsc.orgnih.gov

For instance, a general strategy for the nickel-catalyzed cross-electrophile coupling of heteroaryl chlorides with aryl bromides has been developed, demonstrating the feasibility of coupling different halogenated aromatic systems. rsc.org The use of specific ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine), has been shown to be crucial for achieving productive and selective cross-coupling of aryl chlorides with primary alkyl chlorides. nih.gov Given the reactivity of the C-Br bond in this compound, it is anticipated to be a suitable substrate for various nickel-catalyzed coupling reactions, such as those with organozinc reagents, Grignard reagents, or other electrophiles under reductive conditions.

Regioselectivity and Stereoselectivity in this compound Transformations

The regioselectivity of cross-coupling reactions on di- or polyhalogenated aromatic compounds is a critical aspect that determines the structure of the final product. In the case of this compound, the primary focus of regioselectivity is on the differential reactivity of the carbon-bromine versus the carbon-fluorine bond.

Generally, in palladium- and nickel-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl > F. Therefore, in transformations involving this compound, the carbon-bromine bond is expected to be significantly more reactive than the carbon-fluorine bond. This inherent difference in reactivity allows for selective functionalization at the C5 position, leaving the C-F bond intact for potential subsequent transformations.

Studies on the regioselective Suzuki-Miyaura cross-coupling of non-symmetric dibromobenzenes have shown that electronic and steric effects of substituents can influence the site of reaction. rsc.org In heteroaromatic systems, the position of the halogen relative to the heteroatom also plays a crucial role in determining reactivity. rsc.org For this compound, the bromine atom is at the 5-position, and its reactivity will be influenced by the electron-withdrawing nature of the adjacent fluorine atom and the aldehyde group. However, the significantly lower bond strength of the C-Br bond compared to the C-F bond remains the dominant factor governing regioselectivity, favoring reactions at the bromine-substituted carbon.

Stereoselectivity is generally not a primary consideration in the cross-coupling reactions of this compound itself, as the reaction occurs at an sp²-hybridized carbon atom and does not typically create a new stereocenter at that position. However, if the coupling partner contains a stereocenter, the preservation or inversion of its stereochemistry would be dependent on the specific reaction mechanism and conditions. For instance, Suzuki-Miyaura reactions are known to proceed with retention of stereochemistry of the organoboron reagent.

Mechanistic Studies on this compound Transformations

The mechanisms of palladium- and nickel-catalyzed cross-coupling reactions have been extensively studied and generally follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

In a typical palladium-catalyzed reaction, such as a Sonogashira coupling, the catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. wikipedia.org This step forms a Pd(II) intermediate. Simultaneously, the copper co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation then occurs, where the acetylide group is transferred from the copper to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The mechanism of nickel-catalyzed cross-electrophile coupling involves a more complex interplay of redox processes. rsc.org The cycle typically starts with the reduction of a Ni(II) precatalyst to a Ni(0) species by a stoichiometric reductant. This Ni(0) complex then undergoes oxidative addition with one of the electrophiles, for example, the C-Br bond of this compound, to form an organonickel(II) intermediate. This intermediate can then react with the second electrophile through various pathways, which may involve the formation of radical species or further redox cycles, ultimately leading to the cross-coupled product and regeneration of the active nickel catalyst. rsc.org

For this compound, the electron-withdrawing nature of the fluorine and aldehyde groups can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. These substituents can make the pyridine ring more electron-deficient, potentially facilitating the oxidative addition of the C-Br bond to the electron-rich low-valent metal center.

Derivatives and Analogues of 5 Bromo 6 Fluoronicotinaldehyde

Design Principles for New Derivatives Based on 5-Bromo-6-fluoronicotinaldehyde

The design of new derivatives from this compound is primarily centered on the strategic and selective modification of its functional groups. The aldehyde offers a direct handle for the introduction of various side chains and new heterocyclic rings through condensation and cyclization reactions. The bromine and fluorine atoms, with their distinct reactivities, allow for sequential and regioselective cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. researchgate.netacs.org

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The pyridine (B92270) core can be modified or replaced with other heterocyclic systems to explore new chemical space and improve properties such as potency, selectivity, and metabolic stability.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 5- and 6-positions allows for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential affect biological activity.

Modulation of Physicochemical Properties: The introduction of different functional groups can be used to fine-tune properties such as solubility, lipophilicity, and membrane permeability, which are crucial for drug development. nih.gov

Access to Diverse Chemical Geometries: The rigid pyridine core, combined with the flexible introduction of substituents, allows for the creation of molecules with specific three-dimensional arrangements, which is important for binding to biological targets.

Synthesis of Pyridine-Based Heterocycles from this compound

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of more complex pyridine-based heterocycles. These transformations often involve the aldehyde group as a key reactive center for building new ring systems.

While direct synthesis of pyrazolopyridines from this compound is not extensively documented in the readily available literature, the general reactivity of halonicotinaldehydes suggests a plausible synthetic route. The aldehyde group can undergo condensation with hydrazine (B178648) or substituted hydrazines to form a hydrazone intermediate. Subsequent intramolecular cyclization, potentially facilitated by a base, would lead to the formation of a pyrazolopyridine core. The positions of the bromine and fluorine atoms would influence the regioselectivity of the cyclization and offer further sites for diversification. The synthesis of pyrazolo[3,4-c]quinolines from disubstituted pyrazoles highlights the utility of such fused systems. clockss.org

A general, inferred reaction scheme is presented below:

Table 1: Inferred Synthesis of Pyrazolopyridines

| Reactant 1 | Reactant 2 | Product | Potential Conditions |

| This compound | Hydrazine hydrate | 6-Bromo-7-fluoro-1H-pyrazolo[3,4-c]pyridine | Ethanolic solution, reflux |

| This compound | Phenylhydrazine | 6-Bromo-7-fluoro-1-phenyl-1H-pyrazolo[3,4-c]pyridine | Acetic acid catalyst, heating |

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, yielding 5-bromo-6-fluoronicotinic acid. This transformation provides a gateway to a vast array of nicotinic acid derivatives, including esters, amides, and other acid-derived functionalities. nbuv.gov.uafrontiersin.org The synthesis of nicotinic acid derivatives is of significant interest due to their prevalence in biologically active compounds. frontiersin.org

The oxidation can be achieved using various standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The resulting 5-bromo-6-fluoronicotinic acid can then be subjected to standard esterification or amidation reactions. For example, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester, while reaction with an amine, often activated by a coupling agent, will produce the amide.

Table 2: Synthesis of Substituted Nicotinic Acid Derivatives

| Starting Material | Reagent(s) | Product |

| This compound | 1. KMnO₄, H₂SO₄2. Ethanol (B145695), H₂SO₄ (cat.) | Ethyl 5-bromo-6-fluoronicotinate |

| This compound | 1. CrO₃, H₂SO₄2. SOCl₂, then Ammonia | 5-Bromo-6-fluoronicotinamide (B13660040) |

| 5-Bromo-6-fluoronicotinic acid | Benzylamine, DCC, HOBt | N-Benzyl-5-bromo-6-fluoronicotinamide |

Functionalization of the Aldehyde Group and Halogen Substituents

The aldehyde and halogen functionalities of this compound are the primary sites for chemical modification, allowing for a wide range of transformations. nih.gov

The aldehyde group can participate in a variety of classical organic reactions, including:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to form substituted aminomethylpyridines.

Wittig reaction: Reaction with phosphorus ylides to form substituted vinylpyridines.

Knoevenagel condensation: Reaction with active methylene (B1212753) compounds to form α,β-unsaturated systems.

Grignard and organolithium addition: Reaction with organometallic reagents to form secondary alcohols.

The bromine and fluorine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the C-Br bond is more susceptible to nucleophilic aromatic substitution and cross-coupling reactions than the C-F bond. This allows for selective reactions at the 5-position. znaturforsch.com However, under specific conditions, the C-F bond can also be activated. rsc.org

Common functionalization reactions of the halogen substituents include:

Suzuki coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing aryl or vinyl groups.

Sonogashira coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig amination: Palladium-catalyzed reaction with amines to form C-N bonds.

Halogen exchange: Reaction with a halide source to replace one halogen with another, which can be useful for modulating reactivity. clockss.orgorganic-chemistry.org

Table 3: Functionalization Reactions of this compound

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Aldehyde | Reductive Amination | Aniline, NaBH₃CN | N-( (6-bromo-5-fluoropyridin-3-yl)methyl)aniline |

| Aldehyde | Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 3-(6-bromo-5-fluoropyridin-3-yl)acrylate |

| Bromine | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, base | 6-Fluoro-5-phenylnicotinaldehyde |

| Fluorine | Nucleophilic Substitution | Sodium methoxide (B1231860) | 5-Bromo-6-methoxynicotinaldehyde |

Development of Novel Heterocyclic Building Blocks

This compound itself is a valuable heterocyclic building block. bldpharm.comossila.comhoffmanchemicals.comossila.com Its derivatives, obtained through the functionalization reactions described above, serve as even more advanced building blocks for the construction of complex molecular architectures. These building blocks are particularly useful in combinatorial chemistry and fragment-based drug discovery, where a library of diverse compounds is synthesized and screened for biological activity.

For instance, the product of a Suzuki coupling at the 5-position, 6-fluoro-5-aryl-nicotinaldehyde, becomes a new building block with an added aromatic ring. This new aldehyde can then undergo further reactions to build even more complex structures. Similarly, conversion of the aldehyde to other functional groups, such as a nitrile or an alkyne, generates a new set of building blocks with different reactive handles. The development of such novel building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science. ossila.comrsc.org

Table 4: Examples of Novel Heterocyclic Building Blocks Derived from this compound

| Original Building Block | Transformation | Resulting Building Block | Potential Applications |

| This compound | Suzuki coupling with pyrazole-4-boronic acid | 6-Fluoro-5-(1H-pyrazol-4-yl)nicotinaldehyde | Synthesis of kinase inhibitors |

| This compound | Oxidation to carboxylic acid, then amidation with a chiral amine | Chiral 5-bromo-6-fluoronicotinamide derivative | Asymmetric synthesis |

| This compound | Knoevenagel condensation with malononitrile | ( (6-Bromo-5-fluoropyridin-3-yl)methylene)malononitrile | Synthesis of dyes and functional materials |

Advanced Applications of 5 Bromo 6 Fluoronicotinaldehyde in Interdisciplinary Research

Role as a Key Intermediate in Organic Synthesis

The reactivity of the bromine, fluorine, and aldehyde functionalities in 5-bromo-6-fluoronicotinaldehyde allows for a diverse range of chemical transformations, positioning it as a crucial starting material in the construction of intricate molecular architectures.

Synthesis of Complex Organic Molecules

The aldehyde group of this compound can readily participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions enable the elongation of the carbon chain and the introduction of new functional groups, paving the way for the synthesis of complex organic molecules. Furthermore, the bromine and fluorine atoms can be selectively manipulated through cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl, heteroaryl, or alkyl substituents. This multi-faceted reactivity allows for the construction of highly substituted and functionally diverse molecular frameworks.

Building Block in Specialty Chemical Synthesis

The unique electronic properties conferred by the fluorine and bromine atoms make this compound an attractive building block for specialty chemicals. ossila.com For instance, similar fluorinated and brominated aromatic aldehydes are utilized in the synthesis of Schiff bases, which can form coordination complexes with applications as dyes in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. ossila.com The resulting compounds often exhibit unique photophysical and electronic properties, making them valuable in the development of advanced materials.

Applications in Agrochemical Research

The pyridine (B92270) scaffold is a common motif in many agrochemicals. The presence of halogen atoms in this compound can enhance the biological activity and metabolic stability of potential agrochemical candidates. While specific applications of this exact compound in agrochemical research are not extensively documented in publicly available literature, related halogenated pyridine derivatives are known to be precursors for insecticides, herbicides, and fungicides. The strategic incorporation of this building block could lead to the discovery of new and effective crop protection agents.

Applications in Medicinal Chemistry and Drug Discovery Research

The structural attributes of this compound make it a valuable scaffold in the design and synthesis of novel therapeutic agents. Its ability to serve as a template for the construction of diverse molecular libraries has led to its use in the discovery of inhibitors for various enzymes implicated in disease. ossila.comnih.govbiorxiv.org

Scaffold for New Drug Candidate Design and Synthesis

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromine and fluorine substituents on this compound can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. ossila.com The aldehyde functionality provides a convenient handle for the introduction of various pharmacophores and side chains, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov

Precursor for Bioactive Heterocyclic Compounds (e.g., ROMK Channel Inhibitors, SHP2 Inhibitors)

This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of important biological targets, including the Renal Outer Medullary Potassium (ROMK) channel and the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). nih.govsigmaaldrich.com

ROMK Channel Inhibitors: The ROMK channel plays a crucial role in potassium homeostasis in the kidneys. nih.gov Inhibitors of this channel are being investigated as a novel class of diuretics with potential applications in the treatment of hypertension and heart failure. The synthesis of certain ROMK inhibitors may involve intermediates derived from or structurally related to this compound.

SHP2 Inhibitors: SHP2 is a non-receptor protein tyrosine phosphatase that is a key regulator of cell growth and differentiation signaling pathways. nih.govmdpi.com Dysregulation of SHP2 has been implicated in various cancers, making it an attractive target for cancer therapy. biorxiv.orgmdpi.com Several small molecule inhibitors of SHP2 have been developed, and the synthesis of some of these compounds utilizes building blocks that could be prepared from this compound. These inhibitors often work by allosterically binding to the enzyme, locking it in an inactive conformation. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

While specific, extensive Structure-Activity Relationship (SAR) studies focusing solely on derivatives of this compound are not widely documented in public literature, the molecule's scaffold is highly conducive to such investigations. SAR studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity by making systematic chemical modifications and observing their effect. nih.govresearchgate.netnih.gov The functional groups on this compound provide clear vectors for modification.

Key modification points for SAR studies include:

The Aldehyde Group: This group can be transformed into various other functionalities, such as alcohols, carboxylic acids, imines, or oximes, to probe interactions with biological targets.

The Bromo Group: The bromine atom at the C5 position can be replaced with other groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the impact of different substituents on activity.

The Fluoro Group: The fluorine atom at the C6 position significantly influences the molecule's electronic properties and can be crucial for binding affinity and metabolic stability. sigmaaldrich.com Its replacement or the synthesis of analogues lacking it would be a key part of an SAR study.

A systematic SAR exploration would involve synthesizing a library of derivatives to identify which structural features are essential for a desired biological effect.

Table 1: Potential Modifications of this compound for SAR Studies

| Position of Modification | Original Group | Potential New Groups | Rationale for Modification |

|---|---|---|---|

| C3 | Aldehyde (-CHO) | Alcohol (-CH₂OH), Amine (-CH₂NH₂), Imine (-CH=NR) | To alter hydrogen bonding capacity and steric bulk. |

| C5 | Bromo (-Br) | Aryl, Alkyl, Cyano (-CN) | To modify lipophilicity and explore new binding pockets via cross-coupling. |

| C6 | Fluoro (-F) | Hydrogen (-H), Methoxy (-OCH₃) | To assess the role of electronegativity and hydrogen bonding in target interaction. |

| Ring Nitrogen | Pyridine N | N-oxide | To alter electronics, solubility, and metabolic profile. |

Ligand Design and Synthesis for Biological Targets

This compound serves as a valuable scaffold or building block in the design and synthesis of ligands for specific biological targets. chemscene.com Its utility stems from the ability to selectively functionalize its different reactive sites. The aldehyde group is a key handle for building out molecular complexity, often through reactions like reductive amination to form secondary or tertiary amines, or Wittig-type reactions to form alkenes.

The presence of two distinct halogen atoms (bromine and fluorine) on the pyridine ring allows for chemoselective functionalization. nih.gov For example, palladium-catalyzed cross-coupling reactions often favor reaction at the C-Br bond over the more stable C-F bond. This enables a stepwise approach to synthesis, where one part of a complex ligand can be attached at the C5 position, followed by further modification or reaction involving the aldehyde. This strategic approach is crucial in constructing molecules designed to fit precisely into the binding sites of proteins, such as enzymes or receptors. nih.gov

Radiochemistry and Isotopic Labeling Applications

The structure of this compound makes it and its derivatives interesting candidates for isotopic labeling, a critical technology in modern biomedical research.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). rsc.orgrsc.org The development of ¹⁸F-labeled radioligands allows for the non-invasive in vivo visualization and quantification of biological targets, such as receptors or enzymes in the brain. openmedscience.comnih.gov

While direct labeling of this compound by displacing the existing stable fluorine (¹⁹F) with ¹⁸F is chemically challenging, the bromo-substituted pyridine core is highly relevant for radiotracer synthesis. A common strategy for introducing ¹⁸F into an aromatic ring is through nucleophilic substitution of a suitable leaving group, such as a nitro group or a halogen, on an activated ring system. nih.gov In this context, a precursor molecule, for example, 5-bromo-6-nitronicotinaldehyde, could potentially be synthesized. The electron-withdrawing nitro and aldehyde groups would activate the ring, allowing for a nucleophilic aromatic substitution reaction where the nitro group is displaced by K[¹⁸F]F-K₂₂₂ complex to yield an ¹⁸F-labeled analogue. nih.govnih.gov This modular approach, using a labeled building block, is a cornerstone of modern PET radiochemistry. rsc.org

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is widely used in drug discovery to study and improve the metabolic stability of drug candidates. nih.gov The replacement of a hydrogen atom with a deuterium atom creates a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down metabolic pathways that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect. nih.gov

For derivatives of this compound, strategic deuteration could significantly enhance their pharmacokinetic properties. Potential sites for deuteration on the core scaffold include the aldehyde proton and the aromatic proton at the C2 position. Introducing deuterium at these "metabolic soft spots" could decrease the rate of oxidation or other metabolic transformations, leading to a longer half-life and improved bioavailability. nih.gov This strategy has been successfully applied to other heterocyclic compounds to improve their metabolic profiles. nih.govnih.gov

Table 2: Potential Deuteration Sites on this compound

| Position of Deuteration | Target Proton | Rationale for Labeling |

|---|---|---|

| C2 | Aromatic C-H | To slow potential ring hydroxylation by metabolic enzymes (e.g., Cytochrome P450). |

| C3 | Aldehyde C-H | To slow the rate of oxidation of the aldehyde to a carboxylic acid. |

Role in Material Science Research as a Building Block

The unique electronic and structural properties of fluorinated organic compounds make them highly valuable in material science. sigmaaldrich.comyoutube.com Fluorinated building blocks are used to create advanced polymers and materials with desirable characteristics such as high thermal stability, chemical resistance, and specific optoelectronic properties. sigmaaldrich.comresearchgate.net

This compound is a promising monomer for the synthesis of novel functional polymers.

Polycondensation: The aldehyde functionality can participate in polycondensation reactions with other monomers (e.g., diamines) to form fluorinated polyimines or related polymers.

Polymerization via Cross-Coupling: The bromine atom at the C5 position can be utilized in metal-catalyzed polymerization reactions, such as Suzuki or Stille coupling, to create fluorinated conjugated polymers. nih.gov The incorporation of the electronegative fluorine atom and the pyridine unit into the polymer backbone can significantly lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, making it suitable for applications in n-type organic semiconductors for use in organic field-effect transistors (OFETs) and other electronic devices. nih.gov

Computational and Theoretical Studies on 5 Bromo 6 Fluoronicotinaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 5-Bromo-6-fluoronicotinaldehyde at the atomic level. These calculations provide a robust framework for understanding its electronic makeup and predicting its behavior in chemical reactions.

Elucidation of Electronic Structure and Reactivity

DFT studies are pivotal in mapping the electron density distribution within the this compound molecule. The presence of a bromine atom at the 5-position and a highly electronegative fluorine atom at the 6-position, adjacent to the nitrogen, significantly influences the electronic landscape of the pyridine (B92270) ring. This, in conjunction with the electron-withdrawing aldehyde group at the 3-position, creates a complex interplay of inductive and resonance effects.

The pyridine ring, inherently electron-deficient due to the nitrogen atom, is further deactivated by the halogen substituents and the aldehyde group. researchgate.netimperial.ac.uk DFT calculations, such as Mulliken population analysis, can quantify the partial atomic charges on each atom, revealing the most electrophilic and nucleophilic sites. researchgate.net It is anticipated that the carbon atoms of the pyridine ring will exhibit varying degrees of positive charge, making them susceptible to nucleophilic attack. The nitrogen atom, despite being part of an electron-deficient ring, possesses a lone pair of electrons and can still act as a proton acceptor or coordinate to Lewis acids. imperial.ac.uk

The reactivity of halogenated pyridines is a subject of considerable theoretical interest. mostwiedzy.plmostwiedzy.pl DFT calculations can be used to determine global reactivity descriptors such as chemical hardness, electronic chemical potential, and global electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher electrophilicity index would suggest a greater propensity to react with nucleophiles. In the context of this compound, these calculations would likely indicate a high degree of electrophilicity, making it a candidate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and distribution of these frontier orbitals dictate the molecule's ability to donate or accept electrons. For this compound, the LUMO is expected to be localized primarily on the pyridine ring and the aldehyde group, indicating that these are the regions most susceptible to nucleophilic attack. The HOMO, conversely, would likely be associated with the halogen atoms and the nitrogen lone pair. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

Table 1: Predicted Qualitative Electronic Properties of this compound based on DFT studies of related compounds.

| Property | Predicted Characteristic | Rationale |

| Electron Density | Electron-deficient pyridine ring | Electronegative N, F, and Br atoms, and electron-withdrawing aldehyde group. researchgate.netimperial.ac.uk |

| Most Electrophilic Centers | Carbon atoms at positions 2, 4, and 6, and the carbonyl carbon | Inductive effects of halogen and nitrogen atoms, and the aldehyde group. researchgate.net |

| Reactivity | High susceptibility to nucleophilic attack | Electron-deficient nature of the ring. researchgate.net |

| HOMO-LUMO Gap | Relatively small for a pyridine derivative | Presence of multiple functional groups influencing frontier orbitals. nih.gov |

Prediction of Reaction Pathways and Transition States

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate detailed reaction mechanisms. rsc.org For instance, in a potential SNAr reaction, DFT can be used to model the formation of the Meisenheimer complex, which is a key intermediate. researchgate.net

The activation energies for various possible reaction pathways can be computed, allowing for the prediction of the most favorable route. For example, in a reaction with a nucleophile, DFT can help determine whether the substitution is more likely to occur at the position of the bromine or the fluorine atom. The relative stability of the transition states leading to the substitution at each position will govern the regioselectivity of the reaction. Studies on similar halopyridines suggest that the nature of the leaving group and the reaction conditions play a crucial role. mostwiedzy.pl

Furthermore, theoretical calculations can explore the possibility of different reaction types, such as electrophilic substitution, although this is generally less favorable for electron-deficient pyridines. rsc.org The protonation of the pyridine nitrogen and its effect on the reactivity of the aldehyde group can also be modeled.

Molecular Modeling and Simulation

Beyond the electronic-level detail of quantum chemistry, molecular modeling and simulation techniques provide insights into the dynamic behavior and intermolecular interactions of this compound and its derivatives.

Molecular Dynamics Simulations for Conformational Analysis

While the pyridine ring of this compound is rigid, the aldehyde group has rotational freedom around the C-C bond connecting it to the ring. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this bond. By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when interacting with other molecules or a biological target. The planarity between the aldehyde group and the pyridine ring can influence its electronic properties and reactivity.

Molecular Docking Studies for Ligand-Target Interactions of Derivatives

Derivatives of this compound could be of interest in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or a nucleic acid. nih.gov If derivatives of this compound were to be investigated as potential enzyme inhibitors or receptor ligands, molecular docking would be a critical first step.

For example, nicotin-aldehyde derivatives have been studied for their interaction with various receptors. nih.govpnas.org Docking simulations would place the derivative into the binding site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The pyridine nitrogen and the carbonyl oxygen of the aldehyde group are potential hydrogen bond acceptors, while any N-H or O-H groups in a derivative could act as hydrogen bond donors. pnas.org The bromo and fluoro substituents would influence the lipophilicity and steric interactions within the binding pocket. These studies can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Table 2: Potential Interaction Points for Derivatives of this compound in a Hypothetical Protein Binding Site.

| Molecular Feature | Potential Interaction Type | Significance |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Anchoring the molecule in the binding site. pnas.org |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Directional interaction contributing to binding affinity. |

| Aromatic Ring | π-π Stacking, Cation-π Interactions | Interaction with aromatic residues in the binding site. pnas.org |

| Bromine Atom | Halogen Bonding, Hydrophobic Interactions | Can form specific interactions with electron-rich atoms. |

| Fluorine Atom | Weak Hydrogen Bonds, Dipole-Dipole Interactions | Modulates electronic properties and can participate in specific interactions. |

Prediction of Regioselectivity and Stereoselectivity in Transformations

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving this compound, particularly in terms of which position on the molecule is most likely to react (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity).

The prediction of regioselectivity in nucleophilic aromatic substitution is a key application of computational methods for this compound. The pyridine ring has two halogen substituents that could potentially act as leaving groups. Theoretical calculations of the activation energies for the substitution at the C-Br versus the C-F position can predict the major product. researchgate.net This prediction would be based on factors such as the strength of the carbon-halogen bond, the stability of the Meisenheimer intermediate, and the electrophilicity of the carbon atoms. mostwiedzy.pl

Recent studies have highlighted the "fluoride effect," where the fluoride (B91410) anion can direct the regioselectivity of reactions through hydrogen bonding. acs.orgacs.org While this is more relevant to reactions on a molecule containing hydroxyl groups, the principles of using computational models to understand and predict such subtle directing effects are broadly applicable. For transformations of this compound, DFT calculations could model the transition states of various reaction pathways to predict the regiochemical outcome with a high degree of confidence. acs.org

For reactions involving the aldehyde group, such as the addition of a nucleophile to the carbonyl carbon, computational models can predict the stereoselectivity if a new chiral center is formed. By calculating the energies of the transition states leading to the different stereoisomers, the model can predict which isomer will be formed in excess. This is particularly relevant if the reaction is carried out in the presence of a chiral catalyst.

Correlation with Experimental Data

The validation and refinement of computational models for this compound heavily rely on the correlation of theoretical predictions with experimental data. This comparative analysis is crucial for establishing the accuracy of the chosen computational methods, such as Density Functional Theory (DFT), and for providing a more robust interpretation of the molecule's properties. The primary areas of correlation involve spectroscopic data, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, as well as other physicochemical properties.

A fundamental aspect of this correlation is the comparison of calculated vibrational frequencies with those obtained from experimental infrared (IR) and Raman spectroscopy. cdnsciencepub.comosti.gov Theoretical calculations often yield vibrational modes that correspond to specific bond stretches, bends, and torsions within the molecule. nih.gov However, calculated frequencies are known to systematically deviate from experimental values due to the approximations inherent in the theoretical models, such as the use of a harmonic oscillator model for an anharmonic real system, and the incomplete treatment of electron correlation. researchgate.net To bridge this gap, a common practice is to apply a scaling factor to the calculated frequencies, which generally improves the agreement with experimental data. osti.gov The selection of an appropriate scaling factor is dependent on the level of theory and basis set used in the calculations. For halogenated pyridine derivatives, this correlation allows for a more definitive assignment of the observed spectral bands to specific molecular vibrations. cdnsciencepub.com

Similarly, the correlation extends to NMR spectroscopy. Theoretical calculations can predict the chemical shifts (δ) of the various nuclei in this compound, such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. These predicted chemical shifts are then compared against the experimentally measured values. The agreement between the calculated and experimental chemical shifts provides confidence in the computed electronic structure and molecular geometry. Discrepancies can often be attributed to solvent effects or the specific choice of the computational functional and basis set. For complex aromatic systems, this correlation is invaluable for unambiguously assigning the resonances in the experimental NMR spectra.

Furthermore, computational models can provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. acs.org While these are not directly observable quantities, their energies and gap can be correlated with experimental data from techniques like cyclic voltammetry (to determine redox potentials) and UV-Vis spectroscopy (to determine electronic transition energies). A good correlation between the calculated electronic transitions and the observed absorption maxima in the UV-Vis spectrum further validates the computational approach.

The table below illustrates a hypothetical correlation between calculated and experimental data for a compound like this compound, based on methodologies described in the literature for similar molecules.

| Property | Computational Method | Calculated Value | Experimental Value |

| Vibrational Frequency (C=O stretch) | DFT/B3LYP/6-311++G(d,p) | 1750 cm⁻¹ (scaled) | 1735 cm⁻¹ |

| ¹³C NMR Chemical Shift (CHO carbon) | GIAO/DFT | 188.5 ppm | 190.2 ppm |

| ¹⁹F NMR Chemical Shift | GIAO/DFT | -120.3 ppm | -122.1 ppm |

| Electronic Transition (n → π*) | TD-DFT | 295 nm | 300 nm |

This iterative process of comparing theoretical predictions with experimental results is fundamental to refining the computational models. nih.gov When significant deviations are observed, it may necessitate a re-evaluation of the computational methodology, such as employing a different functional, a larger basis set, or including explicit solvent models to better replicate the experimental conditions. Ultimately, a strong correlation between computational and experimental data provides a powerful synergy, where theory aids in the detailed interpretation of experimental findings, and experiments provide the essential benchmark for theoretical accuracy.

Analytical and Spectroscopic Methodologies in the Study of 5 Bromo 6 Fluoronicotinaldehyde and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of 5-Bromo-6-fluoronicotinaldehyde. These techniques are adept at separating the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine (B92270) derivatives due to its high resolution and sensitivity. For this compound, a reverse-phase HPLC method is typically employed.

Methodology: A standard HPLC method would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the concentration of the organic solvent is increased over time, is effective for separating compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the pyridine ring and aldehyde group are chromophores that absorb UV light.

Typical HPLC Parameters:

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Research Findings: While specific HPLC chromatograms for this compound are not widely published, analysis of related pyridine aldehydes demonstrates the effectiveness of such methods. For instance, methods for pyridine and its derivatives show good peak shape and resolution on mixed-mode columns, which can also be applied here. rsc.org The retention time for this compound would be influenced by its polarity, which is affected by the bromine, fluorine, and aldehyde substituents on the pyridine ring.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the presence of isomeric impurities.

Methodology: A GC method would typically utilize a capillary column with a non-polar or medium-polarity stationary phase. The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Typical GC Parameters:

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

Research Findings: Studies on the separation of bromofluoro benzaldehyde (B42025) isomers have shown that GC, particularly with low thermal mass (LTM) technology, can provide rapid and efficient separation with high sensitivity. rsc.org Such methods can achieve detection limits in the parts-per-million (ppm) range, making them suitable for trace impurity analysis. rsc.org For this compound, GC-MS would not only provide information on purity but also confirm the molecular weight and fragmentation pattern of the compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The ¹H NMR spectrum would provide information on the number and connectivity of hydrogen atoms. The aromatic region would show signals for the two protons on the pyridine ring. The aldehyde proton would appear as a distinct singlet at a downfield chemical shift, typically around 10 ppm. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group would be observed at a characteristic downfield position (around 190 ppm). The carbons in the pyridine ring would have their chemical shifts influenced by the attached substituents.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine environment. The chemical shift of the fluorine atom would be characteristic of a fluorine attached to an aromatic ring and would show coupling to the adjacent proton.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.1 | s | -CHO |

| ¹H | ~8.5 | d | H-2 or H-4 |

| ¹H | ~8.2 | d | H-2 or H-4 |

| ¹³C | ~190 | s | C=O |

| ¹³C | ~160 (d) | d | C-F |

| ¹³C | ~155 | s | C-Br |

| ¹³C | ~140-150 | s | Other aromatic C |

| ¹⁹F | ~ -70 to -90 | d | Ar-F |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Methodology: In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the elemental formula. LC-MS combines the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing complex mixtures and confirming the identity of the target compound in a sample.

Expected Fragmentation Pattern: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of the aldehyde group (CHO), bromine, or fluorine atoms.

Predicted Mass Spectrometry Data:

| Technique | Expected m/z Value | Assignment |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ calculated for C₆H₄BrFNO⁺ | Protonated molecular ion |

| MS | M⁺ and M+2⁺ | Molecular ion with bromine isotopes |

| MS/MS | Fragments corresponding to loss of CHO, Br, F | Structural fragments |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology: An IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For this compound, key functional groups to be identified are the aldehyde C=O and C-H bonds, aromatic C=C and C-H bonds, and the C-Br and C-F bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic |

| ~2820, ~2720 | C-H stretch | Aldehyde |

| ~1700-1720 | C=O stretch | Aldehyde |

| ~1550-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-F stretch | Aryl-fluoride |

| ~600-700 | C-Br stretch | Aryl-bromide |

The analysis of substituted phenols and other aromatic compounds by IR spectroscopy provides a strong basis for these expected absorption ranges. uni.lu

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. For aromatic aldehydes like this compound, the key electronic transitions typically involve π → π* and n → π* transitions.

The pyridine ring, being an aromatic system, possesses π electrons that can undergo π → π* transitions, usually resulting in strong absorption bands. The aldehyde group introduces a carbonyl chromophore, which has a lone pair of electrons on the oxygen atom. These can undergo a lower energy n → π* transition, which is often weaker in intensity. The presence of a bromine atom and a fluorine atom on the pyridine ring can influence the absorption spectrum through inductive and resonance effects, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

Table 1: Representative UV-Visible Absorption Data for Related Aromatic Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Benzene (B151609) | Hexane | 254 | 240 |

| 5,6-dimethoxy-2(2,2,2-trifluoroethyl)-1-indone (5,6-DTFI) | Not Specified | 391 | Not Specified |

| Substituted Coumarin (B35378) Derivative 1 | Not Specified | ~290, ~363 | Not Specified |

This table presents representative data for related compounds to illustrate typical UV-Visible absorption characteristics. The data for benzene is a well-established literature value. derpharmachemica.com The data for 5,6-DTFI is from a study on its photophysical properties. researchgate.net The data for the substituted coumarin is from a study on the spectral properties of various coumarin derivatives. researchgate.net

Advanced Structural Elucidation Methods (e.g., X-ray Crystallography of Derivatives)

Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging for some compounds, including aldehydes, which may be liquids or oils at room temperature or may not crystallize readily. A common and effective strategy to overcome this is to convert the aldehyde into a crystalline derivative. Schiff base formation, through the condensation reaction of an aldehyde with a primary amine, is a widely used method for this purpose. derpharmachemica.commdpi.commdpi.comnih.govnih.gov Schiff bases are often stable, crystalline solids that are well-suited for X-ray crystallographic studies.

The detailed structural information obtained from the X-ray analysis of a derivative of this compound would be invaluable. It would confirm the connectivity of the atoms and provide precise measurements of the geometry of the substituted pyridine ring. This includes the bond lengths of the C-Br, C-F, and C-CHO bonds, as well as the bond angles within the aromatic ring. Furthermore, the crystal packing arrangement reveals intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are critical for understanding the solid-state properties of the material.

While a crystal structure for this compound itself is not reported in the available literature, the crystal structures of numerous Schiff base derivatives of other aldehydes have been determined. derpharmachemica.commdpi.comnih.govnih.gov These studies provide a blueprint for how the structure of a this compound derivative could be elucidated. For example, a study on a Schiff base derived from 5-bromosalicylaldehyde (B98134) detailed its crystal structure, revealing the formation of dimers through intermolecular hydrogen bonds. derpharmachemica.com Another study on Schiff bases derived from 4-nitrocinnamaldehyde (B167888) also utilized single-crystal X-ray diffraction to confirm their molecular structures. nih.gov A search of the Cambridge Structural Database for related fragments can also provide insights into expected bond lengths and tautomeric forms. nih.gov The determination of the crystal structure of 5,6-dibromoacenaphthene from X-ray powder diffraction data also demonstrates the power of diffraction methods in characterizing brominated compounds. scienceasia.org

Table 2: Representative Crystallographic Data for Schiff Base Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one | Monoclinic | P2₁/c | Not Reported | Not Reported | Not Reported | Not Reported |

| 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid | Monoclinic | P2₁/c | 28.5763 | 6.8690 | 6.1235 | 94.411 |

| (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine | Monoclinic | P2₁/c | Not Reported | Not Reported | Not Reported | Not Reported |

This table presents representative crystallographic data for Schiff base derivatives to illustrate the type of information obtained from X-ray crystallography. The data for (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one is from a study on its crystal structure and Hirshfeld surface analysis. nih.gov The data for 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid is from a study detailing its synthesis and structural characterization. derpharmachemica.com The data for (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine is from a study on its spectroscopic and crystallographic properties. nih.gov

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for 5-Bromo-6-fluoronicotinaldehyde

Current synthetic strategies for this compound often rely on multi-step processes that can be resource-intensive and generate significant waste. The development of novel and more efficient synthetic routes is a critical area for future research. Modern synthetic approaches, such as those employing green chemistry principles, are being explored for the synthesis of various pyridine (B92270) derivatives and can be adapted for this compound. researchgate.netnih.gov

Key areas of focus include:

Catalytic Methods: The use of transition metal catalysts, such as palladium and copper, has shown promise in the synthesis of substituted pyridines through cross-coupling reactions. numberanalytics.com Research into novel catalytic systems, including heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs), could lead to more efficient and recyclable processes for the synthesis of this compound. numberanalytics.com

C-H Functionalization: Direct C-H functionalization reactions represent a powerful tool for the regioselective introduction of functional groups onto the pyridine ring, potentially streamlining the synthesis of this compound. mdpi.comuu.edu This approach could reduce the number of synthetic steps and improve atom economy.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of halogenated compounds. nih.gov

Biocatalysis: The use of enzymes as biocatalysts presents a sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. numberanalytics.com

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Novel Catalysis | Higher yields, improved selectivity, catalyst recyclability. numberanalytics.comnumberanalytics.com | Catalyst cost and stability, optimization of reaction conditions. |

| C-H Functionalization | Reduced step count, improved atom economy, regioselectivity. mdpi.comuu.edu | Development of selective catalysts, understanding directing group effects. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. nih.gov | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | Environmentally friendly, high selectivity, mild conditions. numberanalytics.com | Enzyme stability and availability, substrate scope limitations. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay of its three functional groups. While the aldehyde group readily undergoes typical reactions like oxidation, reduction, and condensation, the reactivity of the bromo and fluoro substituents on the pyridine ring offers a fertile ground for exploration. nih.gov

Future research should focus on:

Selective Cross-Coupling Reactions: Developing conditions for the selective activation of either the C-Br or C-F bond in cross-coupling reactions would provide access to a wider range of derivatives. The C-F bond is significantly stronger than the C-Br bond, suggesting that selective C-Br bond activation should be achievable. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde and fluorine atom makes the pyridine ring susceptible to nucleophilic attack. Investigating a broader range of nucleophiles and their regioselectivity in SNAr reactions is a key area of interest. nih.govacs.org

Metal-Halogen Exchange: Exploring the selective metal-halogen exchange at the bromine position to generate organometallic intermediates for further functionalization.

Expansion of Applications in Specialized Chemical Fields

The unique structural features of this compound make it a valuable precursor for the synthesis of novel compounds in various specialized chemical fields.

Medicinal Chemistry: Fluorinated pyridine scaffolds are prevalent in many pharmaceuticals. walshmedicalmedia.comresearchgate.net The presence of the bromine atom allows for further diversification, making this compound a promising starting material for the development of new therapeutic agents. nih.gov The aldehyde group can be used to introduce various pharmacophores.

Agrochemicals: Pyridine-containing compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides featuring this heterocyclic core. agropages.comnih.gov The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Fluorinated aromatic compounds are known for their unique properties, including high thermal stability and chemical resistance. nih.govacs.org this compound could serve as a monomer or building block for the synthesis of novel polymers and functional materials with tailored properties.

| Field | Potential Application of this compound Derivatives |

| Medicinal Chemistry | Synthesis of novel kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. walshmedicalmedia.comnih.gov |

| Agrochemicals | Development of new herbicides with selective action, insecticides with novel modes of action, and broad-spectrum fungicides. agropages.comnih.gov |

| Materials Science | Creation of high-performance polymers, organic light-emitting diodes (OLEDs), and functional coatings. nih.govacs.org |

Interdisciplinary Research Synergies with this compound